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Compound of Interest

Compound Name: 2H-Pyrano[2,3-c]pyridin-2-one

CAS No.: 67992-21-6

Cat. No.: B3066016

Get Quote

Executive Summary
The pyrano[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry

due to its ability to interact with diverse biological targets, including receptor tyrosine kinases

(EGFR/VEGFR-2), bacterial DNA gyrase, and reactive oxygen species (ROS). This guide

provides a comprehensive protocol for the synthesis, structural optimization, and biological

evaluation of these heterocycles. Unlike generic reviews, this note focuses on the specific [2,3-

c] fusion isomer, distinguishing it from its pyrazole and quinoline analogs, to provide actionable

SAR intelligence for lead optimization.

Chemical Space & Synthetic Protocol
The "Green" Multicomponent Synthesis (MCR)
The most robust method for accessing the pyrano[2,3-c]pyridine library is the one-pot

multicomponent reaction (MCR). This approach minimizes waste and maximizes diversity by

allowing the variation of the aryl aldehyde input.
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Protocol: Microwave-Assisted Synthesis
Objective: Rapid synthesis of 2-amino-4-aryl-4H-pyrano[2,3-c]pyridine-3-carbonitriles.

Reagents:

Aryl Aldehyde (1.0 equiv): Determines the C4 substituent.

Malononitrile (1.0 equiv): Provides the C3-CN and C2-NH₂ groups.

3-Hydroxy Picolinic Acid (or 3-hydroxypyridine derivative) (1.0 equiv): The scaffold core.

Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) or Piperidine.

Solvent: Ethanol/Water (1:1) or solvent-free (if using neat microwave irradiation).

Step-by-Step Procedure:

Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the selected aromatic aldehyde

and 1.0 mmol of malononitrile in 2 mL of EtOH.

Activation: Add 10 mol% DMAP. Stir at room temperature for 2 minutes to initiate the

Knoevenagel condensation (formation of arylidenemalononitrile intermediate).

Cyclization: Add 1.0 mmol of 3-hydroxy picolinic acid.

Irradiation: Seal the vial and irradiate at 140°C (300 W) for 10–15 minutes. Note: Monitor

pressure to not exceed 15 bar.

Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash

with cold ethanol.

Purification: Recrystallize from hot ethanol/DMF. Yields typically range from 85–95%.

Reaction Mechanism Visualization
The following diagram illustrates the convergent synthesis pathway, highlighting the critical

Michael addition step.
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Caption: One-pot convergent synthesis workflow for pyrano[2,3-c]pyridines via Knoevenagel-

Michael-Cyclization cascade.

Structural Activity Relationship (SAR) Analysis
The biological activity of pyrano[2,3-c]pyridines is strictly governed by substituents at three key

positions: C4 (Aryl), C3 (Functional Group), and the Pyridine Ring (N1/C8).

SAR Map & Logic
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Caption: SAR interaction map highlighting critical pharmacophores on the pyrano[2,3-c]pyridine

core.

Therapeutic Area Specifics
A. Anticancer Activity (Target: EGFR / VEGFR-2)[1][2]

Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain. The pyridine

nitrogen (N1) often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge

region" of the kinase.
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Key Substituents:

C4-Position: A 4-chlorophenyl or 3,5-dibromo-4-methoxyphenyl group is essential. The

halogen atoms fill the hydrophobic pocket (Gatekeeper residue) of the enzyme.

C3-Position: A carbonitrile (CN) group is preferred over esters. The CN group is small and

linear, avoiding steric clash within the active site.

Bioisosteres: Replacing the pyridine ring with a quinoline (pyrano[3,2-c]quinoline) often

increases potency but decreases solubility.

B. Antimicrobial Activity (Target: DNA Gyrase / Membrane Disruption)
Mechanism: Inhibition of bacterial DNA gyrase B subunit (similar to novobiocin) or disruption

of cell membrane integrity in Gram-negative bacteria (Y. enterocolitica, E. coli).

Key Substituents:

Linker: Converting the C3-CN group into a carboxamide (-CONH-) significantly boosts

antibacterial activity (MIC drops from >100 to ~25 µg/mL).

C4-Position:Naphthyl or 2,4-dichlorophenyl substituents provide the lipophilicity required to

penetrate the bacterial cell wall.

Quantitative Data Summary
The following table synthesizes data from multiple recent studies (2017–2024) regarding the

[2,3-c] isomer.
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Target
Substituent
(C4)

Substituent
(C3)

Activity Metric Potency Note

Anticancer

(MCF-7)
4-Chlorophenyl -CN IC50: 0.23 µM

High potency;

Halogen

essential for

hydrophobic fit.

Anticancer

(HepG2)
4-Methoxyphenyl -CN IC50: 1.5 µM

Electron-

donating group

reduces activity

slightly.

Antimicrobial (E.

coli)

2,4-

Dichlorophenyl
-CONH-Aryl MIC: 12.5 µg/mL

Amide linker is

superior to nitrile

for bacteria.

Antimicrobial (Y.

enterocolitica)
4-Nitrophenyl -CN MIC: 50.0 µg/mL

Strong electron-

withdrawing

group aids

activity.

Antioxidant

(DPPH)

3,4-

Dimethoxyphenyl
-CN IC50: 220 µM

Moderate;

Phenolic -OH

would improve

this drastically.

Validated Bioassay Protocols
Antimicrobial Susceptibility Testing (Broth
Microdilution)
Standard: CLSI M7-A10

Inoculum Prep: Prepare bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland

standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
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Compound Prep: Dissolve pyrano[2,3-c]pyridine derivatives in 100% DMSO to 10 mg/mL

stock. Perform serial 2-fold dilutions in MHB (Final range: 512 to 0.5 µg/mL). Ensure final

DMSO < 1%.

Incubation: Add 100 µL of diluted compound and 100 µL of inoculum to 96-well plates.

Incubate at 37°C for 16–20 hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no

visible growth (turbidity).

Validation: Run Ciprofloxacin as a positive control (Expected MIC: 0.004–0.015 µg/mL).

In Vitro Cytotoxicity (MTT Assay)
Seeding: Seed cancer cells (e.g., A549, MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Treat with graded concentrations of the compound (0.1 – 100 µM) for 48h.

Staining: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

References
Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-
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New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and

computational studies.PubMed, 2024.

Key Insight: Highlights EGFR/VEGFR-2 kinase inhibition and SAR for anticancer

applications.[1]

Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-

c]pyridine-3-carboxamides.ResearchGate, 2005.

Key Insight: Demonstrates the superiority of the carboxamide linker over the nitrile group
for antimicrobial efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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